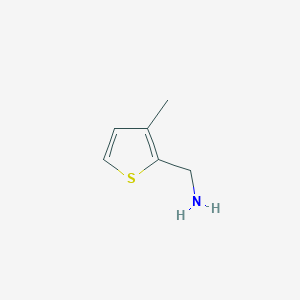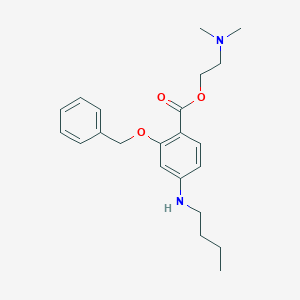
Corti-fluoral
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corti-fluoral is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The peptide is synthesized using solid-phase peptide synthesis and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Corti-fluoral exerts its effects by binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. The peptide enhances the receptor's transcriptional activity, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Corti-fluoral also activates the Akt/mTOR signaling pathway, which plays a critical role in cell survival and growth.
Biochemical and Physiological Effects:
Corti-fluoral has been shown to have several biochemical and physiological effects. The peptide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Corti-fluoral also has neuroprotective effects by promoting neuronal survival and reducing oxidative stress. Additionally, the peptide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Corti-fluoral in lab experiments is its specificity for the glucocorticoid receptor. The peptide has a high affinity for the receptor and does not bind to other nuclear receptors, making it a useful tool for studying the glucocorticoid signaling pathway. However, one limitation of using Corti-fluoral is its short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of Corti-fluoral. One area of research is the development of more stable analogs of the peptide that have a longer half-life and improved efficacy. Another area of research is the investigation of Corti-fluoral's effects on other signaling pathways, such as the NF-κB pathway, which is involved in inflammation. Additionally, the peptide's potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, warrant further investigation.
Conclusion:
In conclusion, Corti-fluoral is a synthetic peptide that has gained significant attention in the scientific community for its potential therapeutic applications. The peptide is synthesized using solid-phase peptide synthesis and has been extensively studied for its biochemical and physiological effects. Corti-fluoral exerts its effects by binding to the glucocorticoid receptor and has anti-inflammatory and neuroprotective effects. While the peptide has limitations, such as its short half-life, its potential therapeutic applications and future directions for research make it a promising candidate for further investigation.
Méthodes De Synthèse
Corti-fluoral is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The peptide is assembled on a solid support, and each amino acid is added one at a time using a coupling reagent. After the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Corti-fluoral has been extensively studied for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
100311-08-8 |
|---|---|
Nom du produit |
Corti-fluoral |
Formule moléculaire |
C32H39Cl2FN2O10 |
Poids moléculaire |
701.6 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27FO5.C11H12Cl2N2O5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3;1-4,8-10,16-17H,5H2,(H,14,18)/t14-,15-,16-,18-,19-,20-,21-;8-,9-/m01/s1 |
Clé InChI |
OEFVWGGITJQAEM-CAOSENNISA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES canonique |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Synonymes |
Corti-fluoral diflucortolone - josamycin drug combination diflucortolone -josamycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



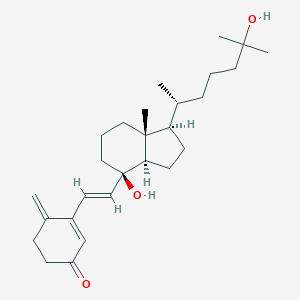

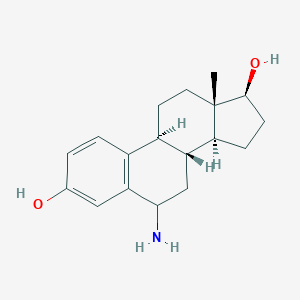
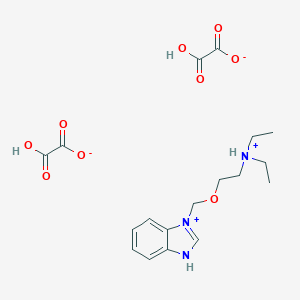
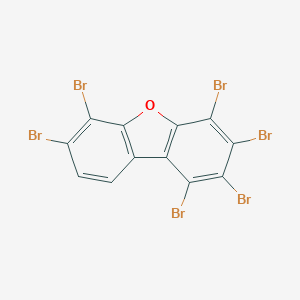
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)




